

1H and 13C NMR spectral data of 4-bromo-1-THP-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B1463816

[Get Quote](#)

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-1-THP-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical and chemical research, a deep understanding of NMR spectral data is fundamental to confirming molecular identity, purity, and conformation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of **4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole**, a key heterocyclic building block. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and offer a thorough, expert interpretation of the spectral data. This document is structured to serve as a practical reference for scientists engaged in the synthesis and characterization of pyrazole-based compounds.

Introduction: The Significance of Pyrazole Moieties and NMR in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The

precise substitution pattern on the pyrazole ring is critical for therapeutic efficacy and selectivity. Consequently, unambiguous structural confirmation is a non-negotiable aspect of the drug development pipeline.

NMR spectroscopy provides an atomic-level view of molecular structure in solution, making it the gold standard for the characterization of novel chemical entities. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle with high confidence. The introduction of a tetrahydropyran (THP) protecting group, a common strategy to mask the N-H functionality of pyrazole during synthesis, adds a layer of complexity to the NMR spectrum. This guide aims to deconstruct this complexity, offering a clear and authoritative interpretation of the NMR data for 4-bromo-1-THP-pyrazole.

Theoretical Principles: Understanding the ^1H and ^{13}C NMR Signatures

The chemical shifts (δ) observed in NMR are dictated by the local electronic environment of each nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect (shielding, upfield shift). In 4-bromo-1-THP-pyrazole, the electronegative bromine atom and the aromatic pyrazole ring significantly influence the chemical shifts of nearby protons and carbons.

The Pyrazole Ring

The pyrazole ring is an aromatic heterocycle. The two nitrogen atoms and the bromine substituent create a distinct electronic landscape. The protons on the pyrazole ring, H-3 and H-5, are in different electronic environments and are expected to appear as distinct singlets in the ^1H NMR spectrum, as there are no adjacent protons to couple with. The carbon atoms of the pyrazole ring will also exhibit characteristic chemical shifts in the ^{13}C NMR spectrum, with the carbon atom bearing the bromine (C-4) being significantly influenced by the halogen's electronic effects.

The Tetrahydropyran (THP) Protecting Group

The THP group introduces a set of aliphatic protons and carbons, which will have characteristic signals in the upfield region of the NMR spectra. The anomeric proton (H-1' of the THP ring), being attached to two oxygen atoms (one from the pyran ring and one from the pyrazole

nitrogen), is the most deshielded of the THP protons and typically appears as a distinct multiplet. The remaining methylene protons of the THP ring will appear as a series of overlapping multiplets. The carbon atoms of the THP ring will also have distinct chemical shifts, with the anomeric carbon (C-1') being the most downfield.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation

A well-defined protocol for sample preparation is crucial for obtaining high-quality NMR spectra.

[\[1\]](#)[\[2\]](#)

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of 4-bromo-1-THP-pyrazole for ^1H NMR, and 20-50 mg for ^{13}C NMR.[\[1\]](#)
- **Solvent Selection:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).[\[1\]](#) CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds.
- **Homogenization:** Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- **Filtration:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[2\]](#)
- **Internal Standard:** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).[\[1\]](#)

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer.

- ^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR Spectroscopy:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments).
 - Spectral Width: Approximately 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

^1H and ^{13}C NMR Spectral Data of 4-bromo-1-THP-pyrazole

The following tables summarize the experimental ^1H NMR data for 4-bromo-1-THP-pyrazole and a detailed prediction of the ^{13}C NMR data based on the closely related 4-chloro analog and established principles of NMR spectroscopy.

^1H NMR Spectral Data

The ^1H NMR spectrum of 4-bromo-1-THP-pyrazole was recorded in CDCl_3 at 400 MHz.[\[3\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.61	s	1H	H-3 (pyrazole)
7.48	s	1H	H-5 (pyrazole)
5.31-5.33	m	1H	H-1' (THP)
3.99-4.02	m	1H	H-5'eq (THP)
3.64-3.69	m	1H	H-5'ax (THP)
1.99-2.09	m	3H	THP
1.59-1.65	m	3H	THP

Predicted ^{13}C NMR Spectral Data

The following is a predicted ^{13}C NMR spectrum for 4-bromo-1-THP-pyrazole in CDCl_3 , based on the experimental data for the analogous 4-chloro-1-THP-pyrazole (δ C-3: 137.9, C-5: 125.8, C-4: 110.7 ppm) and the known effects of bromine substitution on aromatic rings.[3]

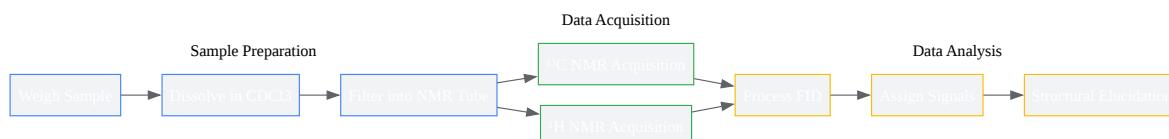
Predicted Chemical Shift (δ , ppm)	Assignment
~140	C-3 (pyrazole)
~128	C-5 (pyrazole)
~95	C-4 (pyrazole)
~88	C-1' (THP)
~68	C-5' (THP)
~30	THP
~25	THP
~22	THP

In-Depth Spectral Analysis and Interpretation

A detailed assignment of the NMR signals is crucial for the complete structural elucidation of 4-bromo-1-THP-pyrazole.

Analysis of the ^1H NMR Spectrum

- Pyrazole Protons (H-3 and H-5): The two singlets at 7.61 and 7.48 ppm are characteristic of the protons on the pyrazole ring.^[3] The downfield chemical shifts are consistent with their attachment to an aromatic system. The lack of coupling confirms their isolated nature on the ring. The signal at 7.61 ppm is assigned to H-3, which is deshielded by the adjacent nitrogen atom (N-2). The signal at 7.48 ppm is assigned to H-5, which is adjacent to the nitrogen bearing the THP group.^[3]
- THP Protons: The multiplet at 5.31-5.33 ppm is assigned to the anomeric proton (H-1') of the THP ring.^[3] Its downfield shift is due to the deshielding effect of the two adjacent heteroatoms (the ring oxygen and the pyrazole nitrogen). The complex multiplets between 1.59 and 4.02 ppm correspond to the remaining methylene protons of the THP ring.^[3] The diastereotopic nature of these protons, due to the chiral center at C-1', leads to complex splitting patterns.


Analysis of the Predicted ^{13}C NMR Spectrum

- Pyrazole Carbons: Based on the data for the 4-chloro analog, the carbon signals for the pyrazole ring are predicted to be in the aromatic region.^[3] The signal for C-3 is expected around 140 ppm, and C-5 around 128 ppm. The most significant difference between the chloro and bromo analogs will be the chemical shift of C-4. The "heavy atom effect" of bromine is expected to shift the C-4 signal significantly upfield compared to the chloro analog ($\delta = 110.7$ ppm), to approximately 95 ppm.
- THP Carbons: The signals for the THP group are predicted based on the chloro-analog and other THP-protected heterocycles.^[3] The anomeric carbon (C-1') is expected to be the most downfield of the aliphatic carbons, around 88 ppm. The carbon adjacent to the ring oxygen (C-5') is predicted to appear around 68 ppm. The remaining three methylene carbons of the THP ring are expected in the upfield region, between 22 and 30 ppm.^[3]

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1: Molecular structure of 4-bromo-1-THP-pyrazole with atom numbering.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for NMR analysis.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ^1H and ^{13}C NMR spectral data of 4-bromo-1-THP-pyrazole. By combining experimental data with well-established theoretical principles, we have offered a detailed and authoritative interpretation of the spectrum, which can serve as a valuable resource for researchers in the field. The provided protocols for sample preparation and data acquisition represent best practices to ensure data quality and reproducibility. A thorough understanding of the NMR data for key building blocks like 4-bromo-1-THP-pyrazole is essential for the successful advancement of drug discovery and development programs that rely on pyrazole-based scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Carbon-13 NMR spectra of saturated heterocycles: XI—Tetrahydropyrans (oxanes) | Semantic Scholar [semanticsscholar.org]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [1H and 13C NMR spectral data of 4-bromo-1-THP-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1463816#1h-and-13c-nmr-spectral-data-of-4-bromo-1-thp-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com